7,9-Dimethyl-11H-benzo[a]carbazole 7,9-Dimethyl-11H-benzo[a]carbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16202407
InChI: InChI=1S/C18H15N/c1-11-9-12(2)17-15-8-7-13-5-3-4-6-14(13)18(15)19-16(17)10-11/h3-10,19H,1-2H3
SMILES:
Molecular Formula: C18H15N
Molecular Weight: 245.3 g/mol

7,9-Dimethyl-11H-benzo[a]carbazole

CAS No.:

Cat. No.: VC16202407

Molecular Formula: C18H15N

Molecular Weight: 245.3 g/mol

* For research use only. Not for human or veterinary use.

7,9-Dimethyl-11H-benzo[a]carbazole -

Specification

Molecular Formula C18H15N
Molecular Weight 245.3 g/mol
IUPAC Name 7,9-dimethyl-11H-benzo[a]carbazole
Standard InChI InChI=1S/C18H15N/c1-11-9-12(2)17-15-8-7-13-5-3-4-6-14(13)18(15)19-16(17)10-11/h3-10,19H,1-2H3
Standard InChI Key XXKFXZVJRWTVQA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C3=C(C4=CC=CC=C4C=C3)NC2=C1)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

7,9-Dimethyl-11H-benzo[a]carbazole (C₁₈H₁₅N) consists of a planar carbazole system fused to a benzene ring, with methyl groups at positions 7 and 9. The benzo[a]carbazole core comprises three six-membered aromatic rings and a five-membered pyrrole-like ring, with the nitrogen atom at position 11. Methyl substituents enhance electron density at the aromatic system, influencing reactivity and intermolecular interactions .

Spectroscopic Characterization

While spectral data for 7,9-dimethyl-11H-benzo[a]carbazole are not explicitly reported, analogous compounds such as 9-bromo-11H-benzo[a]carbazole provide reference frameworks. Key features include:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with methyl groups appearing as singlets near δ 2.3–2.6 ppm.

  • ¹³C NMR: Methyl carbons typically occur at δ 20–25 ppm, while aromatic carbons range from δ 110–140 ppm.

  • IR: Stretching vibrations for C–H (aromatic) at ~3050 cm⁻¹ and C–N at ~1350 cm⁻¹ .

Synthetic Methodologies

Multicomponent Reactions with Solid Acid Catalysts

Recent advances employ rice husk-derived amorphous carbon sulfonic acid (AC-SO₃H) catalysts for benzo[a]carbazole synthesis. A representative protocol involves:

  • Reactants: 1,3-Diketones, primary amines, phenylglyoxal monohydrate, and malononitrile.

  • Conditions: 240°C for 2 hours under solvent-free conditions.

  • Mechanism: Formation of 3-cyanoacetamide pyrrole intermediates, followed by intramolecular cyclization .

ParameterValueSource
Catalyst acidity4.606 mmol H⁺/g
Yield73%
Reaction temperature240°C

This method offers advantages such as low catalyst toxicity, recyclability, and regioselectivity .

Functionalization Strategies

Halogenation and alkylation of benzo[a]carbazole precursors enable derivative synthesis. For example, 9-bromo-11H-benzo[a]carbazole is synthesized via electrophilic aromatic substitution, suggesting that 7,9-dimethyl derivatives could be accessed through Friedel-Crafts alkylation or cross-coupling reactions.

Physicochemical Properties

Solubility and Stability

Benzo[a]carbazoles exhibit limited water solubility due to their aromatic frameworks. Methyl groups marginally enhance lipophilicity, as evidenced by logP values >3.5 for similar compounds . Stability studies under ambient conditions are unreported, but the fused aromatic system likely confers resistance to thermal degradation below 300°C .

Crystallographic Data

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The electron-rich carbazole nucleus undergoes electrophilic substitution at positions 3, 6, and 9. Methyl groups direct incoming electrophiles to para and meta positions, enabling selective nitration, sulfonation, or halogenation .

Transition Metal-Catalyzed Reactions

Palladium-catalyzed Suzuki-Miyaura couplings facilitate aryl-aryl bond formation, as demonstrated in the synthesis of N-substituted carbazole imidazolium salts . Such methods could functionalize 7,9-dimethyl-11H-benzo[a]carbazole for drug discovery applications.

Applications in Materials Science

Organic Semiconductors

The planar structure and extended π-system of benzo[a]carbazoles make them candidates for hole-transport materials in OLEDs. Methyl groups could tune HOMO-LUMO levels and film morphology .

Catalytic Supports

AC-SO₃H catalysts derived from benzo[a]carbazole precursors show high surface acidity (4.606 mmol H⁺/g) and thermal stability up to 300°C .

Future Research Directions

  • Synthetic Optimization: Develop room-temperature protocols for 7,9-dimethyl-11H-benzo[a]carbazole synthesis.

  • Biological Screening: Evaluate anticancer and antimicrobial activities using in vitro models.

  • Materials Characterization: Investigate charge transport properties in thin-film transistors.

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